[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
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Overview
Description
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation
Mode of Action
It is known that the compound can undergo photo-irradiation with visible light in the presence of certain catalysts to give the corresponding vinyl sulfone . This suggests that the compound may interact with its targets through a photochemical reaction mechanism.
Biochemical Pathways
The compound’s role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the regulation of these biochemical pathways .
Result of Action
The compound’s role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may have a role in the regulation of these compounds .
Action Environment
The compound’s photochemical reaction mechanism suggests that light exposure may be an important environmental factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-(trifluoromethyl)benzene with chlorosulfonic acid to form 4-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .
Biology
The compound is also utilized in biological research for the development of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and disease mechanisms .
Medicine
In the field of medicine, this compound derivatives are explored for their potential therapeutic applications. These derivatives can act as drug candidates for the treatment of various diseases, including cancer and inflammatory disorders .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid include:
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the acetic acid moiety. This functional group provides additional reactivity and potential for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZTYDHPHFAKSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602270 |
Source
|
Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156497-87-9 |
Source
|
Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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